

# BI-4020: A Technical Guide to a Fourth-Generation EGFR Inhibitor

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Compound of Interest		
Compound Name:	BI-4020	
Cat. No.:	B10818558	Get Quote

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### **Abstract**

**BI-4020** is a potent, orally active, and non-covalent fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of TKIs, most notably the T790M and C797S mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **BI-4020**. It includes a summary of its inhibitory activity, detailed experimental methodologies for key assays, and visualizations of its mechanism and experimental workflows.

# **Chemical Structure and Properties**

**BI-4020** is a macrocyclic compound, a structural feature that contributes to its high potency and selectivity.[2] The rigidified structure allows for optimal interaction with the ATP-binding pocket of the EGFR kinase domain.



Property	Value	Reference
Molecular Formula	C30H38N8O2	[3]
Molecular Weight	542.68 g/mol	[3]
CAS Number	2664214-60-0	[3]
SMILES	CC1CCCOC2=C(C=N[N]2C)C 3=NC(=CC(=C3)C(=O)N=C4N C5=C(C=C(CN6CCN(C)CC6) C=C5)N4C1)C	[3]

## **Mechanism of Action**

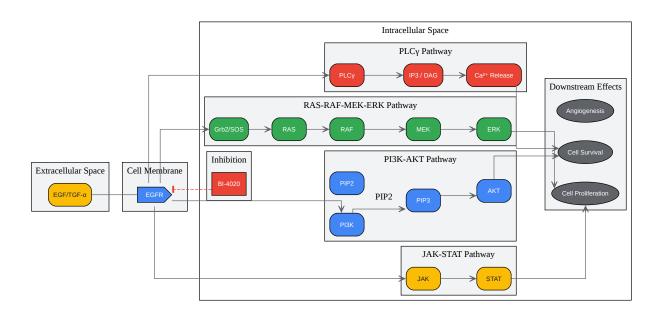
**BI-4020** functions as a reversible, ATP-competitive inhibitor of EGFR.[2] Unlike third-generation inhibitors such as osimertinib, which form a covalent bond with Cysteine 797, **BI-4020** binds non-covalently to the kinase domain. This allows it to inhibit EGFR even when the C797 residue is mutated to serine (C797S), a key mechanism of acquired resistance to osimertinib.

Structural studies have revealed that **BI-4020**'s macrocyclic structure allows it to form additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the EGFR kinase domain, contributing to its high potency.[2] Its selectivity for mutant EGFR over wild-type (WT) is attributed to interactions with the kinase domain hinge region and the T790M mutation.[2]

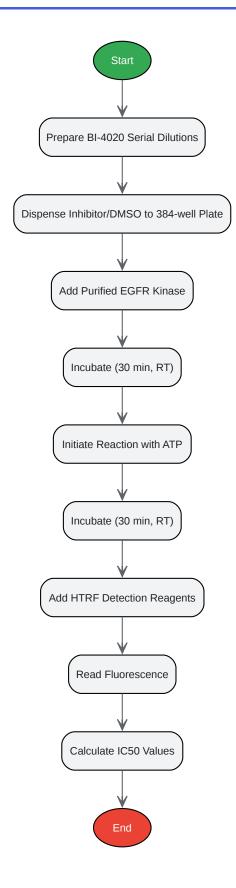
## EGFR Signaling Pathway and Inhibition by BI-4020

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by **BI-4020**. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival.[4][5][6] **BI-4020** blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

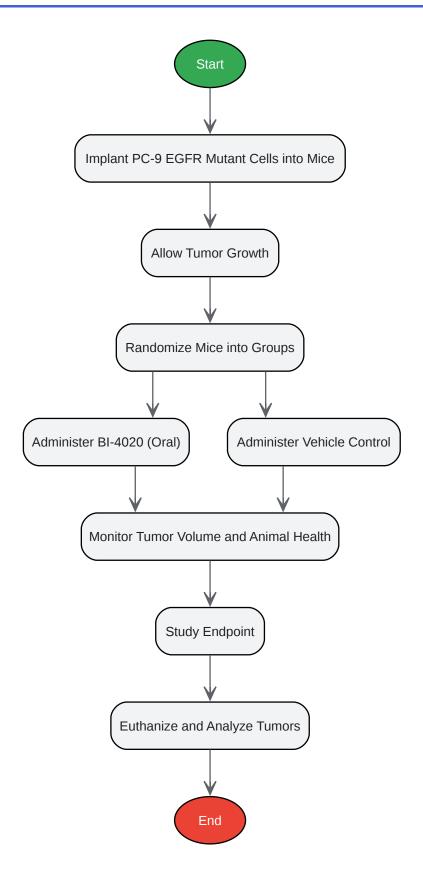












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